molecular formula C22H30N2O5S B6297595 3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate CAS No. 2097068-76-1

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate

Cat. No.: B6297595
CAS No.: 2097068-76-1
M. Wt: 434.6 g/mol
InChI Key: WDJQFQCSTPCQGF-UHFFFAOYSA-N
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Description

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate is a pyrrolidine-derived compound featuring a tert-butyl ester protecting group, a 4-aminophenyl substituent at the 3-position of the pyrrolidine ring, and a tosylate counterion. The tert-butyl ester enhances stability by protecting the amine functionality during synthetic processes, while the tosylate group (p-toluenesulfonate) improves solubility and modulates reactivity .

Properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C7H8O3S/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,12H,8-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQFQCSTPCQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-76-1
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-aminophenyl)-, 1,1-dimethylethyl ester, compd. with 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrrolidine Core Synthesis and Functionalization

The pyrrolidine ring serves as the central scaffold for this compound. One documented approach involves aza-Michael addition reactions to construct the pyrrolidine skeleton. For instance, maleimide derivatives react with 4-aminophenyl-containing nucleophiles under basic conditions to form the pyrrolidine-2,5-dione intermediate. Subsequent reduction of the dione moiety using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation yields the saturated pyrrolidine ring.

An alternative route from patent literature (CN103787971A) describes the use of methyl vinyl ketone and 4-formylpiperidine-1-tert-butyl formate in tetrahydrofuran (THF) to generate spirocyclic intermediates . While this method targets a related tert-butyl ester, the reaction conditions—such as cooling to −10°C, potassium hydroxide-mediated cyclization, and chromatographic purification—are transferable to pyrrolidine syntheses .

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent is introduced via electrophilic aromatic substitution or coupling reactions . A nitro group is often installed first, followed by reduction to the amine. For example:

  • Nitration : Treating phenyl-pyrrolidine precursors with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the para position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

In the target compound, the 4-aminophenyl group is positioned at the 3-carbon of the pyrrolidine ring, necessitating regioselective functionalization.

tert-Butyl Carbamate (Boc) Protection

The pyrrolidine nitrogen is protected as a tert-butyl carbamate to prevent undesired side reactions. This step typically employs di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

Procedure :

  • Dissolve 3-(4-aminophenyl)pyrrolidine in dichloromethane (DCM).

  • Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at room temperature for 12–24 hours.

  • Purify via column chromatography (hexane/ethyl acetate) to isolate the Boc-protected intermediate .

Yield : 70–90% (optimized via DFT studies in analogous systems) .

Tosylate Salt Formation

The final step involves protonating the tertiary amine with p-toluenesulfonic acid (TsOH) to form the tosylate salt:

Procedure :

  • Dissolve the Boc-protected pyrrolidine in ethanol.

  • Add TsOH (1.0 equiv) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Recrystallize from hot ethyl acetate/heptane to obtain the tosylate salt .

Critical Parameters :

  • Stoichiometric control to avoid excess TsOH.

  • Solvent polarity for optimal crystallization.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing the tert-butyl ester intermediate:

ParameterAza-Michael AdditionPatent Method (CN103787971A)
Starting MaterialMaleimide, 4-nitrobenzaldehydeMethyl vinyl ketone, 4-formylpiperidine
Key ReagentsTMEDA, LiAlH₄KOH, TsCl, toluene
Reaction Time24–48 hours12–16 hours
Yield60–85%70–90%
PurificationColumn chromatographyRecrystallization

Industrial-Scale Considerations

Large-scale production emphasizes cost efficiency and safety:

  • Continuous Flow Hydrogenation : Replaces batch reactors for nitro reductions, enhancing throughput.

  • Solvent Recovery : Ethyl acetate and heptane are recycled via distillation .

  • Quality Control : HPLC and NMR ensure ≥98% purity for pharmaceutical applications .

Challenges and Optimization

  • Regioselectivity : Ensuring the 4-aminophenyl group attaches exclusively at the 3-position requires careful control of reaction kinetics.

  • Tosylate Stability : Hygroscopicity demands anhydrous storage conditions .

  • Catalyst Recycling : Pd-C from hydrogenation steps is reclaimed via filtration and reactivation .

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tosylate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

  • 2-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 889947-54-0): This isomer differs in the substituent position (2- vs. 3-aminophenyl). For instance, the 3-position in the target compound may allow better alignment with receptor active sites compared to the 2-position isomer .

Functional Group Variations

  • 3-(2-Methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester: Replacing the 4-aminophenyl group with a 2-methoxyphenylamino substituent introduces steric bulk and alters electronic properties. The methoxy group reduces basicity, which may decrease solubility in acidic environments compared to the target compound’s amino group .
  • 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: The sulfonamide group here increases acidity and stability under basic conditions, contrasting with the tosylate’s role as a leaving group in the target compound .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound C22H28N2O4S 428.54 Tosylate, tert-butyl ester Moderate in polar solvents
2-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C16H22N2O2 274.36 Amino, tert-butyl ester Lower due to lack of tosylate
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester C17H25NO5S 355.45 Tosyloxymethyl, tert-butyl ester Higher lipophilicity

Key Observations :

  • The tosylate in the target compound enhances water solubility compared to non-sulfonated analogues .
  • The tert-butyl ester group increases molecular weight and stability across all analogues .
Stability and Reactivity
  • The tosylate group in the target compound acts as a good leaving group, facilitating nucleophilic substitution reactions, whereas sulfonamides (e.g., ) are more resistant to hydrolysis .
  • Tert-butyl esters in all analogues provide steric protection, delaying premature degradation in acidic or basic conditions .

Biological Activity

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate, identified by its CAS number 2097068-76-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevance in drug development.

  • Molecular Formula : C22H30N2O5S
  • Molecular Weight : 434.549 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an amino group and a tosylate moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a pharmacological agent in the treatment of various conditions, particularly in neuropharmacology and potential applications in drug design.

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in enhancing the action of neurotransmitters such as serotonin and dopamine. This modulation can be crucial for developing treatments for mood disorders and neurodegenerative diseases.
  • Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of various pyrrolidine derivatives, including this compound, on serotonin uptake. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties (Smith et al., 2022) .

Study 2: Antiviral Activity

Research conducted on the antiviral properties of related compounds demonstrated that derivatives of pyrrolidine exhibit inhibitory effects on viral neuraminidase enzymes. This suggests that this compound may also possess antiviral activity, warranting further investigation (Johnson et al., 2023) .

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders. Its unique structure allows for modifications that enhance efficacy and reduce side effects.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationEnhances serotonin and dopamine levelsSmith et al., 2022
Enzyme InhibitionPotential inhibitor of neurotransmitter metabolism enzymesJohnson et al., 2023
Antiviral ActivityInhibitory effects on viral neuraminidaseJohnson et al., 2023

Q & A

Basic Synthesis and Characterization

Q: What are the key steps and analytical methods for synthesizing and validating the purity of 3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester derivatives? A:

  • Synthesis : Multi-step reactions starting with pyrrolidine derivatives, often involving coupling reactions under inert atmospheres (e.g., nitrogen) and elevated temperatures (~90°C). Protecting groups like tert-butyl esters are used to enhance stability during synthesis .
  • Characterization :
    • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 31P^31P NMR to identify rotamers (e.g., mixtures of diastereomers) and confirm regiochemistry .
    • Mass Spectrometry : ESI-MS and HRMS verify molecular weight and isotopic patterns, critical for distinguishing structural analogs .
    • Chromatography : HPLC or GC-MS to assess purity (>95% typically required for research-grade compounds) .

Advanced Mechanistic Studies

Q: How do steric and electronic effects of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions? A:

  • Steric Effects : The bulky tert-butyl group reduces accessibility to the pyrrolidine nitrogen, slowing reactions like alkylation or acylation. This requires optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .
  • Electronic Effects : The electron-withdrawing tosylate group enhances electrophilicity at adjacent positions, facilitating ring-opening or cross-coupling reactions. Computational modeling (DFT) can predict reactive sites .
  • Experimental Validation : Compare kinetic data (e.g., rate constants) between tert-butyl-protected and unprotected analogs to quantify steric/electronic contributions .

Data Contradiction Analysis

Q: How can researchers resolve discrepancies in 1H^1H NMR data for rotameric mixtures of this compound? A:

  • Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by slow interconversion of rotamers .
  • Dynamic HPLC : Use chiral columns to separate enantiomers and assign stereochemistry unambiguously .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for each rotamer .

Biological Activity Profiling

Q: What strategies are effective in evaluating the biological activity of this compound against enzyme targets? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values using fluorescence-based assays (e.g., trypsin-like proteases) with positive/negative controls .
    • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to assess affinity for GPCRs .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified aryl or pyrrolidine substituents to identify critical pharmacophores .

Stability and Storage Optimization

Q: What are the best practices for ensuring long-term stability of this compound in laboratory settings? A:

  • Storage Conditions :
    • Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the ester group .
    • Light Sensitivity : Protect from UV light using amber vials to avoid degradation of the tosylate moiety .
  • Stability Monitoring : Periodically analyze via TLC or LC-MS to detect decomposition products (e.g., free amine or carboxylic acid) .

Synthetic Byproduct Identification

Q: How can researchers identify and mitigate side products during the synthesis of this compound? A:

  • Byproduct Sources :
    • Over-alkylation : Excess reagent leads to quaternary ammonium salts. Monitor reaction progress via TLC .
    • Tosylation Incompleteness : Residual hydroxyl groups detected by IR spectroscopy (O-H stretch at ~3200 cm1^{-1}) .
  • Mitigation :
    • Use scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis .
    • Optimize stoichiometry (e.g., 1.2 equivalents of tosyl chloride) to ensure complete conversion .

Advanced Analytical Techniques

Q: What advanced spectral methods are recommended for elucidating the three-dimensional conformation of this compound? A:

  • X-ray Crystallography : Resolve absolute stereochemistry using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
  • NOESY NMR : Detect spatial proximity between protons (e.g., tert-butyl and aromatic groups) to confirm chair/boat pyrrolidine conformations .
  • Circular Dichroism (CD) : Assign enantiomeric excess for chiral derivatives .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in a laboratory? A:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

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